1-N-(3-phenylpropyl)benzene-1,2-diamine
Overview
Description
1-N-(3-phenylpropyl)benzene-1,2-diamine is an aromatic diamine compound with significant applications in scientific research. It is known for its role as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional activity . This compound is also referred to as JSH-23 in some scientific literature .
Scientific Research Applications
1-N-(3-phenylpropyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1-N-(3-phenylpropyl)benzene-1,2-diamine is NF-κB p65 , a protein complex that controls transcription of DNA . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
This compound selectively blocks the nuclear translocation of NF-κB p65 and its transcription activity . This means it prevents NF-κB p65 from moving into the nucleus and activating gene transcription . Importantly, it does this without affecting IκB degradation , which is a process that normally leads to the activation of NF-κB.
Biochemical Pathways
The compound affects the NF-κB signaling pathway. By blocking the nuclear translocation of NF-κB p65, it inhibits the transcription of genes that are regulated by NF-κB . This can have downstream effects on various biological processes, including immune and inflammatory responses, cellular growth, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
This compound has been shown to result in increased apoptotic processes . It also promotes cell death when combined with other compounds like Arsenic Trioxide . Furthermore, it inhibits cell growth and cell population proliferation .
Action Environment
Environmental factors can influence the action of this compound. For example, oxygen deficiency promotes the reaction of the compound, resulting in increased apoptotic processes . Additionally, the compound’s action can be potentiated by other substances, such as Arsenic Trioxide .
Safety and Hazards
Future Directions
The future directions for “1-N-(3-phenylpropyl)benzene-1,2-diamine” could involve further exploration of its potential uses and applications. As an aromatic diamine, it could serve as a precursor to many heterocyclic compounds . Its potential as an inhibitor of NF-κB transcriptional activity could also be further investigated .
Biochemical Analysis
Biochemical Properties
1-N-(3-phenylpropyl)benzene-1,2-diamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the nuclear translocation of NF-κB p65, a transcription factor involved in inflammatory responses . This inhibition occurs without affecting the degradation of IκB, an inhibitor of NF-κB . Additionally, this compound interacts with various signaling molecules, modulating their activity and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to increase apoptotic processes in tumor cell lines, such as those derived from the pancreas and prostate . This compound also influences cell signaling pathways, including the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, this compound impacts gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and modulation of their activity. This compound inhibits the nuclear translocation of NF-κB p65 by binding to it and preventing its movement into the nucleus . This inhibition reduces the transcriptional activity of NF-κB, leading to decreased expression of genes involved in inflammation and immune responses . Additionally, this compound may interact with other signaling molecules, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable when stored at -20°C and protected from light . Over time, it may degrade, leading to reduced efficacy in biochemical assays. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of NF-κB activity and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits NF-κB activity without causing significant toxicity . At higher doses, it may induce adverse effects, including increased cell death and toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its inhibitory potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . This compound has been shown to affect the biosynthesis of nitric oxide, a signaling molecule involved in various physiological processes . Additionally, this compound may alter metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues may vary depending on its concentration and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is known to localize in the cytoplasm and inhibit the nuclear translocation of NF-κB p65 . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-phenylpropyl)benzene-1,2-diamine typically involves the reaction of 3-phenylpropylamine with 1,2-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-N-(3-phenylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted aromatic compounds
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine: Shares a similar structure but with a methyl group at the 4-position.
1,2-Diaminobenzene: A simpler aromatic diamine without the phenylpropyl group.
Uniqueness
1-N-(3-phenylpropyl)benzene-1,2-diamine is unique due to its specific inhibitory action on NF-κB transcriptional activity without affecting IκB degradation. This selective inhibition makes it a valuable tool in research focused on inflammation and immune response .
Properties
IUPAC Name |
2-N-(3-phenylpropyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWMBQCQVGBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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